N-(4-Amino-5-chloro-2-methoxybenzoyl)glycine
Overview
Description
N-(4-Amino-5-chloro-2-methoxybenzoyl)glycine is a chemical compound with the molecular formula C10H11ClN2O4. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is a derivative of 4-amino-5-chloro-2-methoxybenzoic acid, which is often used in peptide synthesis and other chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Amino-5-chloro-2-methoxybenzoyl)glycine typically involves the reaction of 4-amino-5-chloro-2-methoxybenzoic acid with glycine. One common method includes the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxyl group of the benzoic acid derivative and the amino group of glycine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process ensures high purity and yield, making it suitable for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
N-(4-Amino-5-chloro-2-methoxybenzoyl)glycine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogen substitution reactions typically use reagents like sodium iodide (NaI) in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines .
Scientific Research Applications
N-(4-Amino-5-chloro-2-methoxybenzoyl)glycine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-Amino-5-chloro-2-methoxybenzoyl)glycine involves its interaction with specific molecular targets and pathways. For instance, it may bind to dopamine D2 and serotonin 5-HT3 receptors, influencing neurotransmitter activity and potentially exerting antiemetic effects . The compound’s structure allows it to interact with these receptors, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
4-Amino-5-chloro-2-methoxybenzoic acid: A precursor in the synthesis of N-(4-Amino-5-chloro-2-methoxybenzoyl)glycine.
Metoclopramide: A related compound with similar structural features and pharmacological properties.
2-Amino-5-methoxybenzoic acid: Another structurally related compound used in similar applications.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple receptors and its versatility in chemical synthesis make it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
2-[(4-amino-5-chloro-2-methoxybenzoyl)amino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O4/c1-17-8-3-7(12)6(11)2-5(8)10(16)13-4-9(14)15/h2-3H,4,12H2,1H3,(H,13,16)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNQXFAOBVQSPCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)NCC(=O)O)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60569840 | |
Record name | N-(4-Amino-5-chloro-2-methoxybenzoyl)glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60569840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65567-29-5 | |
Record name | N-(4-Amino-5-chloro-2-methoxybenzoyl)glycine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065567295 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(4-Amino-5-chloro-2-methoxybenzoyl)glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60569840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(4-AMINO-5-CHLORO-2-METHOXYBENZOYL)GLYCINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FO7FY6J5GX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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